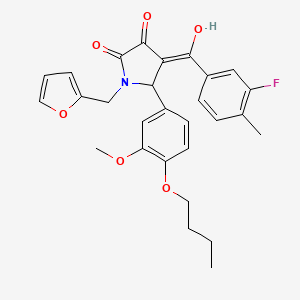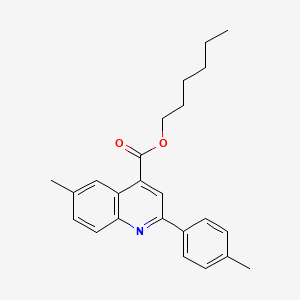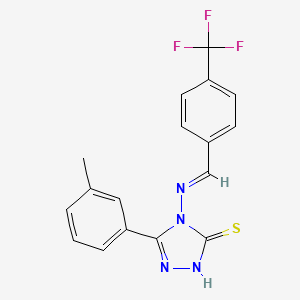![molecular formula C23H16BrCl2N3O4 B12034390 4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate CAS No. 765310-49-4](/img/structure/B12034390.png)
4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, chlorine, and hydrazono groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-chloro-4-methylaniline with an appropriate oxoacetyl compound to form the hydrazone intermediate.
Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Esterification: Finally, the hydrazone intermediate is esterified with 2-chlorobenzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety as drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate exerts its effects involves interactions with various molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- **4-bromo-2-((E)-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono}methyl)phenyl 4-methylbenzoate
- **4-bromo-2-((E)-{(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
765310-49-4 |
|---|---|
Molecular Formula |
C23H16BrCl2N3O4 |
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O4/c1-13-6-8-16(11-19(13)26)28-21(30)22(31)29-27-12-14-10-15(24)7-9-20(14)33-23(32)17-4-2-3-5-18(17)25/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI Key |
YIFNSNRVSDKLDE-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-carbamoylphenyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12034315.png)
![4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034325.png)


![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034343.png)

![2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12034352.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B12034371.png)
![4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034381.png)
![[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12034384.png)
![3-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12034396.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12034400.png)
